2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride
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Overview
Description
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative. This compound is characterized by the presence of fluorine atoms on both the pyridine and phenyl rings, as well as a sulfonyl fluoride group. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as AlF₃ and CuF₂ at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu₄N⁺F⁻ in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The use of continuous flow reactors and other advanced technologies can improve the efficiency and safety of these processes.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine and phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Deoxyfluorination: The sulfonyl fluoride group can be used for the deoxyfluorination of primary and secondary alcohols in combination with an amidine or guanidine base.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents like AlF₃, CuF₂, and Bu₄N⁺F⁻, as well as oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride has several applications in scientific research:
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways.
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development and other medical applications.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride involves its interaction with molecular targets through its fluorine atoms and sulfonyl fluoride group. The strong electron-withdrawing effect of the fluorine atoms can influence the compound’s reactivity and interactions with other molecules. The sulfonyl fluoride group can act as a reactive site for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
- Pentafluoropyridine
Uniqueness
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride is unique due to the presence of both fluorine atoms and a sulfonyl fluoride group, which confer distinct chemical properties. Compared to other fluorinated pyridines, this compound offers a combination of stability, reactivity, and versatility in chemical reactions .
Properties
Molecular Formula |
C11H6F3NO2S |
---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C11H6F3NO2S/c12-8-3-1-2-7(6-8)9-4-5-10(11(13)15-9)18(14,16)17/h1-6H |
InChI Key |
NPMFLFHWHLZSNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origin of Product |
United States |
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